![molecular formula C16H15N3O3 B2919027 ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1160246-14-9](/img/structure/B2919027.png)
ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the pyrazolopyridine class. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system containing nitrogen atoms. It is known for its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as ethyl acetoacetate, hydrazine hydrate, and phenylhydrazine.
Reaction Steps: The synthesis involves a series of steps including condensation, cyclization, and esterification reactions.
Conditions: The reactions are usually carried out under acidic or basic conditions, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions at different positions of the pyrazolopyridine core can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different electronic properties.
Substitution Products: Derivatives with substituted atoms or groups at specific positions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule with various biological activities. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: Its derivatives are used in the production of materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.
Comparison with Similar Compounds
Apixaban: A potent, selective, and orally active inhibitor of coagulation factor Xa.
Indole Derivatives: Various bioactive aromatic compounds containing the indole nucleus with applications in treating cancer, microbes, and other conditions.
This compound represents a promising area of research with potential applications across multiple scientific disciplines. Its synthesis, reactions, and applications highlight its importance in both academic and industrial settings.
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-3-22-16(21)12-9-13(20)17-15-14(12)10(2)18-19(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCFVDRYRWEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(benzenesulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2918944.png)
![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide](/img/structure/B2918946.png)
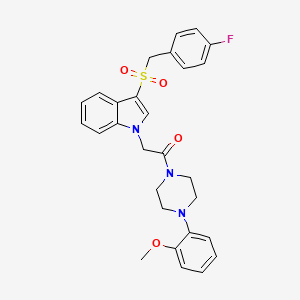
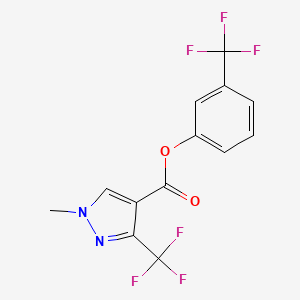
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPIPERIDIN-1-YL)PROPYL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2918952.png)
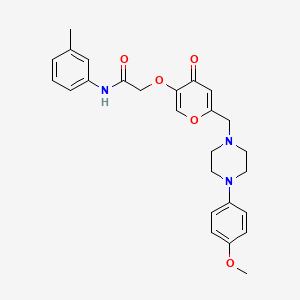
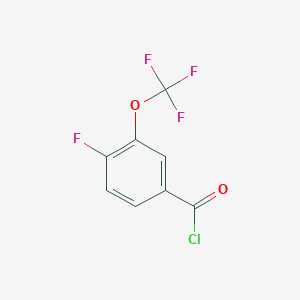
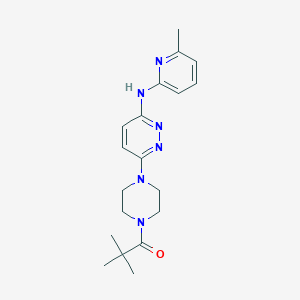
![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)
![N-{2-[(2-phenylethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2918964.png)
![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)
![6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B2918967.png)
